Tolvaptan is a selective, non-peptide vasopressin V2 receptor antagonist. [] It is classified as a aquaretic drug, meaning it promotes the excretion of free water from the body, leading to increased urine output and decreased urine osmolality. [, ] In scientific research, Tolvaptan is used as a tool to investigate the role of vasopressin in various physiological and pathological processes.
While the provided papers do not identify a specific "Tolvaptan Impurity 2," they do highlight the importance of impurity profiling in pharmaceutical development and research. One study developed a UPLC method to quantify related compounds and degradation impurities in Tolvaptan tablets. [, ] This emphasizes the need to identify and characterize impurities arising during synthesis and storage, as they can impact drug efficacy and safety.
Tolvaptan exerts its effects by selectively antagonizing the vasopressin V2 receptors in the kidneys. [, ] This antagonism prevents the binding of vasopressin, a hormone that plays a key role in regulating water reabsorption in the kidneys. By blocking the V2 receptors, Tolvaptan promotes aquaresis, resulting in increased urine output, decreased urine osmolality, and reduced body fluid volume. [, , ]
While this analysis excludes detailed information on side effects, it's important to acknowledge that Tolvaptan can cause adverse events. The most common ones are related to its aquaretic effects, including thirst, dry mouth, and increased urination. [, ] More serious side effects, such as liver injury, have also been reported. [, ] Further research is crucial to fully understand the safety profile of Tolvaptan, especially during long-term use.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 18120-67-7